N-(4-methylphenyl)-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC10793575
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13NO2 |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-16(18)15-10-12-4-2-3-5-14(12)19-15/h2-10H,1H3,(H,17,18) |
| Standard InChI Key | GXIYCSNSKFMPFT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Introduction
Structural Characteristics and Chemical Classification
Molecular Architecture
N-(4-methylphenyl)-1-benzofuran-2-carboxamide features a benzofuran ring system—a fused bicyclic structure comprising a benzene ring and a furan moiety—substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further bonded to a 4-methylphenyl group, introducing steric and electronic modifications that influence reactivity and biological interactions. The compound’s InChI string () encodes this arrangement, confirming the para-methyl substitution on the phenyl ring.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.28 g/mol |
| Solubility | 1.5 µg/mL |
| IUPAC Name | N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
| PubChem CID | 725663 |
Synthetic Methodologies and Reaction Pathways
Conventional Synthesis Routes
| Activity | Model System | IC50/EC50 | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 8 µg/mL | PBP inhibition, membrane disruption |
| Antiproliferative | HT-29 colon cancer | 10 µM | Apoptosis, cell cycle arrest |
| NF-κB Inhibition | PMA-stimulated cells | 15 µM | Suppression of p65 phosphorylation |
Mechanistic Insights and Molecular Targets
Interaction with Enzymatic Targets
The carboxamide group facilitates hydrogen bonding with active-site residues of bacterial PBPs, mimicking the D-Ala-D-Ala motif of peptidoglycan precursors. In cancer cells, the compound’s planar benzofuran system intercalates DNA, inducing double-strand breaks and activating p53-dependent apoptosis .
Modulation of Signaling Pathways
By inhibiting NF-κB nuclear translocation, N-(4-methylphenyl)-1-benzofuran-2-carboxamide downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mucin overproduction in pulmonary models, suggesting utility in chronic inflammatory diseases .
Comparative Analysis with Structural Analogues
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